Cas no 944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate)

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate structure
944805-17-8 structure
Nome del prodotto:Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
Numero CAS:944805-17-8
MF:C9H11BrN2O3S
MW:307.164240121841
MDL:MFCD18836517
CID:1000984

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • tert-butyl 4-bromo-5-formylthiazol-2-ylcarbamate
    • tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • AK143220
    • 2-Methyl-2-propanyl (4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • JYXJVZYNONJDLM-UHFFFAOYSA-N
    • FCH1621687
    • 2-(Boc-amino)-4-bromo-5-formylthiazole
    • SY046094
    • AX8282649
    • ST24049528
    • (4-bromo-5-formyl-thiazol-2-yl)-carba
    • 1,1-Dimethylethyl N-(4-bromo-5-formyl-2-thiazolyl)carbamate (ACI)
    • Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • MDL: MFCD18836517
    • Inchi: 1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)
    • Chiave InChI: JYXJVZYNONJDLM-UHFFFAOYSA-N
    • Sorrisi: O=CC1=C(Br)N=C(NC(OC(C)(C)C)=O)S1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 282
  • Superficie polare topologica: 96.5

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Informazioni sulla sicurezza

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM189721-1g
tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
1g
$635 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111025-250mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 98%
250mg
¥349.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T51690-100mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
100mg
¥71.0 2023-09-06
Ambeed
A213647-100mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
100mg
$29.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC694-50mg
Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
50mg
171.0CNY 2021-07-13
Ambeed
A213647-1g
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
1g
$108.0 2025-02-26
Chemenu
CM189721-250mg
tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
250mg
$83 2023-01-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111025-100mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 98%
100mg
¥252.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111025-1g
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 98%
1g
¥1059.00 2024-04-24
eNovation Chemicals LLC
D915021-0.25g
2-(Boc-amino)-4-bromo-5-formylthiazole
944805-17-8 95%
0.25g
$250 2023-09-03

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
Riferimento
Tricyclic fused thiazolopyrazole compounds as allosteric modulators of metabotropic glutamate receptors
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 2 h, rt
Riferimento
Preparation of substituted [(pyrrolidin-1-yl or piperidin-1-yl)methyl)thiazol-2-yl]acetamides as O-glycoprotein-2-acetamido-2-deoxy-3-D-glucopyranosidase inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
Riferimento
Tricyclic compounds as mGluR4 modulators and their preparation and use for treatment and prevention of mGluR4-mediated diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 12 h, 0 °C
Riferimento
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Raw materials

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preparation Products

Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.